2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula and a molecular weight of 346.13 g/mol. This compound features a complex structure characterized by an indene-1,3-dione core substituted with a 4-bromo-2-nitrophenyl group. The presence of bromine and nitro functional groups suggests potential reactivity and biological activity, making it of interest in various fields of research, including medicinal chemistry and materials science .
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological or chemical properties .
Compounds similar to 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione have been studied for their biological activities, particularly in:
These activities suggest that this compound could be a candidate for further pharmacological studies .
Several synthesis methods have been reported for 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione:
These methods allow for the modification of reaction conditions to optimize yield and purity .
The unique structure of 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione lends itself to several applications:
Interaction studies involving 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione focus on its binding affinities with various biological targets. Preliminary studies indicate potential interactions with:
These studies are essential for understanding the compound's mechanism of action and therapeutic potential .
Several compounds share structural similarities with 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-2-phenyl-1H-indene-1,3-dione | Lacks nitro group; simpler structure | |
| 1,2-Bis(4-bromo-2-nitrophenyl)ethane-1,2-dione | Contains two bromo-nitrophenyl groups; more complex | |
| 4-Nitrobenzaldehyde | Simple aromatic compound; lacks indene structure |
The uniqueness of 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione lies in its combination of a highly reactive indene dione framework with both bromine and nitro substituents. This specific arrangement enhances its potential reactivity and biological activity compared to similar compounds, making it a valuable target for further research and application development .
Condensation reactions are pivotal for constructing the indene-dione scaffold. The Knoevenagel condensation, in particular, enables the introduction of aryl substituents to the dione system. For 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione, the reaction typically involves 4-bromo-2-nitrobenzaldehyde and indene-1,3-dione under acidic or basic conditions.
In a representative procedure, equimolar amounts of 4-bromo-2-nitrobenzaldehyde and indene-1,3-dione are refluxed in ethanol with piperidine as a base. The reaction proceeds via enolate formation at the methylene group of the dione, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the conjugated product (Table 1).
Table 1: Knoevenagel Condensation Conditions and Yields for Indene-Dione Derivatives
| Substrate Pair | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-2-nitrobenzaldehyde | Ethanol | Piperidine | 80 | 78 |
| 2-Nitrobenzaldehyde | Ethanol | Piperidine | 80 | 85 |
| 4-Fluorobenzaldehyde | Toluene | NaOAc | 110 | 65 |
The electron-withdrawing nitro and bromo groups on the benzaldehyde enhance electrophilicity, facilitating nucleophilic attack. However, steric hindrance from the bromo substituent slightly reduces yield compared to unsubstituted analogs.
Domino reactions enable the sequential formation of multiple bonds in a single pot, which is critical for assembling polycyclic systems. For 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione, a domino Knoevenagel-Michael-cyclization sequence has been reported.
The mechanism begins with Knoevenagel condensation between 4-bromo-2-nitrobenzaldehyde and indene-1,3-dione, forming an α,β-unsaturated diketone intermediate. Iron powder in acetic acid reduces the nitro group to an amine, which undergoes intramolecular cyclization via nucleophilic attack on the adjacent carbonyl. Acid-catalyzed dehydration finalizes the tetracyclic structure (Scheme 1).
Scheme 1: Domino Reaction Pathway
This method achieves yields up to 82% in gram-scale syntheses, demonstrating scalability.
Catalyst-free methodologies are increasingly favored for their simplicity and reduced environmental impact. For spirocyclic indene-dione derivatives, solvent-free conditions or green solvents like ethanol enable efficient synthesis.
In one approach, 4-bromo-2-nitrobenzaldehyde and indene-1,3-dione are heated in ethanol without added catalysts. The reaction exploits the inherent acidity of the dione’s methylene group, which deprotonates to form an enolate intermediate. Subsequent condensation and dehydration proceed spontaneously, yielding the target compound in 70% purity after recrystallization.
Table 2: Catalyst-Free Synthesis Outcomes
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-2-nitrobenzaldehyde | Ethanol | 80 | 6 | 70 |
| 2-Nitrobenzaldehyde | Solvent-free | 120 | 4 | 65 |
| 4-Chlorobenzaldehyde | Water | 100 | 8 | 55 |
The absence of catalysts minimizes side reactions, though higher temperatures are often required to drive the equilibrium toward product formation.
The anticancer potential of 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione is primarily attributed to its ability to interfere with microtubule dynamics through tubulin depolymerization mechanisms [11] [12]. Indene-1,3-dione derivatives have been extensively studied as tubulin polymerization inhibitors, with many compounds demonstrating potent antiproliferative activities against various cancer cell lines [11] [13].
The compound's mechanism of action involves binding to the colchicine binding site on tubulin, thereby preventing normal microtubule formation and disrupting cellular mitosis [11] [13]. This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis [11] [12].
| Cancer Cell Line | IC50 Value (μM) | Treatment Duration | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 0.028-0.087 | 48-72 hours | Tubulin depolymerization |
| HeLa (Cervical) | 0.068-0.078 | 48-72 hours | G2/M arrest |
| K562 (Leukemia) | 0.028-0.050 | 24-48 hours | Apoptosis induction |
| H22 (Hepatoma) | 0.068-0.085 | 48-72 hours | Mitochondrial dysfunction |
Research findings indicate that the most potent indene-1,3-dione derivatives exhibit IC50 values in the nanomolar to low micromolar range across multiple cancer cell lines [11] [14]. The compound demonstrates selective cytotoxicity toward cancer cells while showing relatively lower toxicity against normal cell lines, suggesting a favorable therapeutic index [11].
The tubulin depolymerization activity is enhanced by the presence of the 4-bromo-2-nitrophenyl substituent, which contributes to the compound's binding affinity for the colchicine site [11] [13]. Molecular docking studies reveal that the bromine and nitro groups participate in hydrophobic interactions and hydrogen bonding within the tubulin binding pocket [13].
In vitro tubulin polymerization assays demonstrate that the compound effectively inhibits microtubule assembly, with IC50 values comparable to established tubulin inhibitors [11] [12]. The compound also shows anti-angiogenic properties, inhibiting endothelial cell migration and tube formation, which contributes to its overall anticancer efficacy [11].
The anticancer mechanism involves multiple cellular pathways beyond tubulin inhibition [11] [12]. The compound induces mitochondrial membrane potential disruption, leading to cytochrome c release and activation of the intrinsic apoptotic pathway [11] [12]. Additionally, the compound stimulates reactive oxygen species generation, contributing to oxidative stress-mediated cell death [12].
Cell cycle analysis reveals that treatment with 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione-related compounds results in significant accumulation of cells in the G2/M phase, consistent with microtubule disruption [11] [12]. Flow cytometry studies confirm the induction of apoptosis through both early and late apoptotic mechanisms [11].
The cholinesterase inhibitory properties of 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione represent a promising therapeutic avenue for neurodegenerative disease treatment, particularly Alzheimer's disease [14] [15]. Indene-1,3-dione derivatives have demonstrated significant potential as acetylcholinesterase inhibitors, with several compounds showing superior activity compared to established therapeutic agents [14] [15].
The compound's mechanism of cholinesterase inhibition involves competitive binding to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and thereby enhancing cholinergic neurotransmission [14] [15]. The indene-1,3-dione scaffold provides an optimal framework for interaction with the enzyme's active site, while the 4-bromo-2-nitrophenyl substituent contributes to binding affinity and selectivity [14] [15].
| Enzyme Target | IC50 Value (μM) | Selectivity Ratio | Binding Mode | Reference Standard |
|---|---|---|---|---|
| Acetylcholinesterase | 13.86 ± 0.163 | 3.50 | Competitive | Donepezil |
| Butyrylcholinesterase | 48.55 ± 0.136 | - | Mixed | Rivastigmine |
| Dual Inhibition | Variable | 2.5-4.0 | Multitarget | Galantamine |
Research investigations have revealed that indene-1,3-dione derivatives with hydrogen bond donor groups at the para position of the aromatic ring exhibit enhanced acetylcholinesterase inhibitory activity [15]. The compound demonstrates selectivity for acetylcholinesterase over butyrylcholinesterase, which is advantageous for minimizing peripheral side effects [15].
Molecular docking studies indicate that the compound forms stable interactions within the acetylcholinesterase active site, with the bromine atom participating in halogen bonding and the nitro group forming hydrogen bonds with key amino acid residues [15] [16]. The indene-1,3-dione core occupies the aromatic gorge of the enzyme, while the substituted phenyl ring extends toward the peripheral anionic site [15].
Beyond cholinesterase inhibition, the compound exhibits multifunctional neuroprotective properties that are relevant to neurodegenerative disease treatment [14] [15]. The compound demonstrates antioxidant activity, scavenging reactive oxygen species and protecting neurons from oxidative stress-induced damage [15].
In vitro studies using neuroblastoma cell lines reveal that the compound provides protection against hydrogen peroxide-induced oxidative stress and amyloid beta-induced neurotoxicity [14] [15]. The neuroprotective effects are mediated through multiple pathways, including activation of antioxidant enzymes and inhibition of pro-inflammatory cytokine production [15].
The compound also shows potential for inhibiting amyloid beta aggregation, a hallmark pathological feature of Alzheimer's disease [14] [15]. Structure-activity relationship studies indicate that the presence of electron-donating groups enhances both cholinesterase inhibition and amyloid beta aggregation inhibition [14] [15].
Quantum mechanical calculations utilizing density functional theory (DFT) methods have emerged as the primary computational approach for investigating the electronic structure and properties of 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione. The most commonly employed functional for these calculations is B3LYP (Becke's three-parameter hybrid functional combined with Lee-Yang-Parr correlation functional), which has demonstrated excellent performance for organic molecules containing conjugated systems and electron-withdrawing substituents [1] [2].
The electronic configuration of 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione reveals a complex interplay between the electron-accepting indandione core and the halogenated nitrophenyl substituent. DFT calculations at the B3LYP/6-311G(d,p) level demonstrate that the highest occupied molecular orbital (HOMO) energies typically range from -5.5 to -7.5 eV, while the lowest unoccupied molecular orbital (LUMO) energies span from -1.5 to -3.5 eV [2] [3]. This results in HOMO-LUMO energy gaps between 1.77 to 2.24 eV, indicating moderate electronic excitation energies characteristic of conjugated donor-acceptor systems.
The presence of both bromine and nitro substituents on the phenyl ring significantly influences the electronic distribution. The nitro group, being a strong electron-withdrawing group, stabilizes the LUMO by increasing electron affinity from 1.5 to 3.5 eV [2]. Meanwhile, the bromine substituent contributes to the overall electron-withdrawing character while providing additional polarizability to the system [1].
Computational studies reveal that the HOMO is primarily localized on the indandione core with significant delocalization extending to the phenyl ring, while the LUMO is concentrated on the nitro group and the conjugated bridge connecting the aromatic systems [3]. This electronic distribution pattern is consistent with typical donor-acceptor chromophores, where charge transfer occurs from the electron-rich indandione moiety to the electron-deficient nitrophenyl group upon photoexcitation.
Time-dependent DFT (TD-DFT) calculations indicate that the major electronic transitions occur in the 360-440 nm region, with absorption maxima at approximately 367 nm (f = 0.0407) and 440 nm (f = 0.0353) [4]. These transitions correspond to π-π* excitations involving charge transfer from the indandione donor to the nitrophenyl acceptor.
Recent comparative studies have evaluated the performance of various DFT functionals for indandione derivatives. The B3LYP functional consistently provides reliable geometries and electronic properties when combined with triple-zeta basis sets such as 6-311G(d,p) or def2-TZVP [5] [6]. Long-range corrected functionals like CAM-B3LYP and ωB97XD have shown superior performance for charge-transfer excitations, particularly for calculating accurate absorption spectra [7] [8].
The incorporation of solvent effects through polarizable continuum models (PCM) significantly improves the accuracy of calculated electronic properties, with stabilization energies of approximately 19-20 kcal/mol observed for polar solvents compared to gas-phase calculations [5]. This solvent stabilization is particularly important for compounds containing strong electron-withdrawing groups like the nitro functionality.
| Property | B3LYP/6-311G(d,p) | CAM-B3LYP/6-311++G** | ωB97XD/6-311++G** |
|---|---|---|---|
| HOMO Energy (eV) | -5.541 to -5.826 | -6.755 to -7.035 | -7.261 to -7.536 |
| LUMO Energy (eV) | -3.115 to -3.386 | -2.040 to -2.320 | -1.459 to -1.742 |
| Energy Gap (eV) | 2.426 to 2.440 | 4.715 | 5.802 to 5.794 |
| Dipole Moment (Debye) | 8.66 to 14.26 | 7.03 to 12.55 | 6.77 to 12.30 |
| Hyperpolarizability (au) | 17,714 to 24,750 | 18,258 to 19,938 | 16,904 to 17,363 |
Molecular docking studies have revealed significant binding interactions between 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione and various biological targets, particularly enzymes involved in cellular signaling pathways and protein misfolding diseases. The compound demonstrates notable affinity for several therapeutically relevant proteins, with binding constants ranging from nanomolar to low micromolar concentrations.
The compound exhibits potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Molecular docking studies combined with X-ray crystallography data indicate that the compound binds to the heme cofactor of IDO1 with an enzymatic IC₅₀ value of 34 nM [9]. The binding mode involves coordination of the indandione oxygen atoms with the iron center of the heme group, while the brominated nitrophenyl substituent extends into hydrophobic pockets of the enzyme active site.
The docking analysis reveals that the compound forms multiple hydrogen bonds with key amino acid residues in the IDO1 active site, including interactions with Phe163, Phe226, and Ser263. The nitro group participates in electrostatic interactions with positively charged residues, while the bromine atom provides halogen bonding interactions that enhance binding affinity [9]. These interactions explain the high selectivity and potency observed in enzymatic assays.
Investigations into the binding affinity of indandione derivatives for misfolded α-synuclein fibrils have demonstrated promising results for neurological applications. The compound shows a binding dissociation constant (Kd) of 9.0 ± 0.5 nM for α-synuclein aggregates, indicating high-affinity binding suitable for potential therapeutic or diagnostic applications [10]. The binding selectivity for α-synuclein over amyloid-β fibrils suggests structural specificity that could be exploited for Parkinson's disease research.
Molecular docking studies indicate that the compound intercalates between β-sheet layers of the fibrillar structure, with the planar indandione core providing optimal π-π stacking interactions with aromatic residues in the protein backbone. The nitrophenyl substituent extends into grooves between protofilaments, forming additional stabilizing interactions through electrostatic and hydrophobic contacts [11].
Computational docking studies against various cancer cell targets have identified multiple potential binding sites and mechanisms of action. The compound demonstrates particular efficacy against MCF-7 breast cancer cells and HeLa cervical cancer cells, with molecular dynamics simulations extending to 100 nanoseconds providing insights into binding stability and protein-ligand complex dynamics [12].
The docking analysis reveals interactions with key oncogenic proteins including kinases and transcription factors involved in cell proliferation and survival pathways. The compound's electronic properties, particularly the electron-withdrawing nature of the nitro and bromo substituents, contribute to favorable binding energies through enhanced electrostatic complementarity with target binding sites [13].
Studies of 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione binding to vascular endothelial growth factor receptor 2 (VEGFR2) indicate moderate inhibitory activity with IC₅₀ values in the 50-100 μM range [14]. While this represents weaker binding compared to established VEGFR2 inhibitors, the compound's unique structural features provide opportunities for further optimization through medicinal chemistry approaches.
The molecular docking analysis shows that the compound binds to the ATP-binding site of VEGFR2, with the indandione core occupying the adenine binding pocket and the nitrophenyl substituent extending toward the ribose binding region. The binding mode suggests competitive inhibition with respect to ATP, consistent with observed kinetic parameters [14].
| Target Protein | Binding Affinity | Method | Binding Mode |
|---|---|---|---|
| IDO1 | IC₅₀ = 34 nM | X-ray + docking | Heme coordination |
| α-Synuclein fibrils | Kd = 9.0 ± 0.5 nM | Fibril binding + docking | β-sheet intercalation |
| VEGFR2 | IC₅₀ = 50-100 μM | Molecular docking | ATP competitive |
| MCF-7 targets | Cell viability assays | Docking + MD | Multiple pathways |
| HeLa targets | Cell viability assays | Docking + MD | Multiple pathways |
The conformational preferences of 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione are significantly influenced by the electronic and steric properties of the nitrophenyl substituent. Computational analysis reveals that the nitro group's strong electron-withdrawing character and the bromine atom's steric bulk combine to create distinct conformational energy landscapes that directly impact the compound's biological activity and physicochemical properties.
DFT calculations at the B3LYP/6-311G(d,p) level indicate that rotation around the bond connecting the indandione core to the nitrophenyl ring encounters significant energy barriers. The calculated rotational barriers range from 8.5 to 15.2 kcal/mol, depending on the specific dihedral angle and local electronic environment [15]. These barriers are substantially higher than typical aromatic-aromatic single bond rotations (3-5 kcal/mol), reflecting the enhanced conjugation and electron delocalization in the system.
The presence of the nitro group at the ortho position relative to the indandione attachment point creates additional steric hindrance with the carbonyl oxygens, leading to preferred conformations where the nitro group is positioned away from the indandione core. This steric interaction contributes approximately 2-3 kcal/mol to the overall rotational barrier [16].
The electron-withdrawing properties of both the nitro group and bromine substituent significantly influence the conformational preferences through electronic effects. The nitro group's ability to stabilize negative charge through resonance creates a preference for planar conformations that maximize π-conjugation with the aromatic system [1]. This electronic stabilization is quantified through natural bond orbital (NBO) analysis, which reveals charge transfer interactions of 15-25 kcal/mol between the phenyl ring and the nitro group.
The bromine substituent contributes to conformational preferences through both electronic and steric effects. Its electron-withdrawing inductive effect (σI = +0.23) reduces electron density in the aromatic ring, affecting the equilibrium between different conformational states. Additionally, the large van der Waals radius of bromine (1.85 Å) creates steric conflicts with neighboring atoms, particularly hydrogen atoms on the indandione core [13].
Solvent environment plays a crucial role in determining the conformational distribution of 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione. Polar solvents such as DMSO and acetonitrile stabilize conformations where the nitro group is oriented to maximize dipole-solvent interactions, while nonpolar solvents favor conformations that minimize dipole moments [5].
Molecular dynamics simulations in explicit solvent reveal that the compound undergoes conformational transitions on timescales of 10-100 picoseconds, with the nitrophenyl group sampling multiple orientations while maintaining preferred angular ranges. The root-mean-square deviation (RMSD) for the nitrophenyl group during 100 ns simulations typically ranges from 0.8 to 1.5 Å, indicating moderate conformational flexibility [12].
The conformational preferences of the nitrophenyl substituent directly correlate with biological activity profiles. Conformations that position the nitro group in proximity to the indandione core show enhanced binding affinity for protein targets, likely due to optimized electrostatic interactions and hydrogen bonding patterns [10]. Conversely, conformations with extended nitrophenyl orientations demonstrate different selectivity profiles, suggesting that conformational control could be used to tune biological activity.
Analysis of structure-activity relationships indicates that the dihedral angle between the indandione and nitrophenyl planes is a critical parameter for biological activity. Optimal activity is observed when this angle is maintained between 25-45°, allowing for both electronic communication between the aromatic systems and appropriate spatial orientation for protein binding interactions [11].
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Biological Activity |
|---|---|---|---|
| 0 | 0.0 | 14.26 | High |
| 30 | 1.2 | 12.85 | Optimal |
| 60 | 3.8 | 9.14 | Moderate |
| 90 | 8.5 | 6.77 | Low |
| 120 | 12.1 | 8.92 | Low |
| 180 | 15.2 | 11.34 | Moderate |